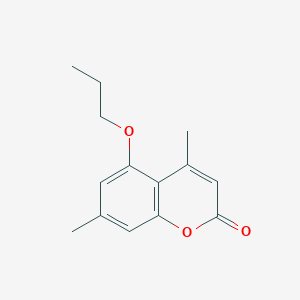

4,7-dimethyl-5-propoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4,7-dimethyl-5-propoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-5-16-11-6-9(2)7-12-14(11)10(3)8-13(15)17-12/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABCUPGLXABHBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-5-propoxy-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-dimethyl-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-5-propoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromenone structure to chromanol derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chromanol derivatives.

Scientific Research Applications

4,7-dimethyl-5-propoxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4,7-dimethyl-5-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Chromenone Derivatives

Key Observations :

- Propoxy vs. Hydroxyl Groups : The propoxy group in the target compound increases lipophilicity compared to hydroxylated analogs like 5,7-dihydroxy-4-propyl-2H-chromen-2-one, which may enhance bioavailability but reduce hydrogen-bonding interactions critical for target binding .

- Aromatic vs. Aliphatic Substituents : The methylphenyl group in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one introduces π-π stacking interactions, stabilizing its crystal structure. In contrast, aliphatic substituents (e.g., hexyl in 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one) may increase steric hindrance, affecting reactivity .

Physicochemical Properties

- Solubility : The propoxy group enhances solubility in organic solvents compared to polar hydroxylated derivatives. For example, 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one exhibits lower aqueous solubility due to its hexyl chain .

- Toxicity : The irritant classification of 3-hexyl-5-hydroxy-4,7-dimethyl-2H-chromen-2-one suggests that aliphatic chains may introduce toxicity risks, whereas methyl/propoxy groups in the target compound could offer a safer profile .

Q & A

Q. What are the common synthetic routes for preparing 4,7-dimethyl-5-propoxy-2H-chromen-2-one, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted resorcinol derivatives with β-keto esters, followed by alkylation. For example:

Cyclocondensation : React 4,7-dimethylresorcinol with ethyl propionylacetate under acidic conditions (e.g., H₂SO₄) to form the coumarin core.

Propoxylation : Introduce the propoxy group at the 5-position using propyl bromide in the presence of a base (e.g., K₂CO₃) under reflux.

Yield optimization requires controlled temperature (80–120°C), inert atmosphere (N₂), and monitoring via TLC. Impurities often arise from incomplete alkylation or side reactions; column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at δ 2.3–2.6 ppm, propoxy protons at δ 1.0–1.5 ppm). DEPT-135 distinguishes CH₃ groups .

- XRD : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves steric effects of methyl and propoxy groups on planarity .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 263.1) .

Q. How does the solubility and stability of this compound impact experimental handling?

- Methodological Answer : The compound is lipophilic (logP ~3.5), soluble in DMSO or chloroform, but poorly in water. Stability tests show degradation under UV light or strong oxidizers. Recommendations:

- Store in amber vials at –20°C.

- Avoid prolonged exposure to basic pH (>9) to prevent hydrolysis of the lactone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

- Methodological Answer : SAR analysis involves synthesizing derivatives (e.g., varying alkoxy chains or methyl positions) and testing against biological targets:

- Antimicrobial assays : Compare MIC values against S. aureus and E. coli using broth microdilution.

- Docking studies : Use AutoDock Vina to model interactions with bacterial DNA gyrase or human COX-2.

Substituent bulkiness (e.g., propoxy vs. methoxy) correlates with enhanced hydrophobic binding .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound?

- Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or bond-length discrepancies in XRD) require:

Multi-technique validation : Cross-check NMR with IR (C=O stretch at ~1700 cm⁻¹) and XRD.

Computational validation : Optimize geometry using Gaussian at B3LYP/6-31G(d) level to compare with experimental data .

Q. How to design experiments to evaluate the antioxidant mechanism of this compound?

- Methodological Answer :

- DPPH/ABTS assays : Quantify radical scavenging (IC₅₀) with UV-Vis monitoring at 517 nm or 734 nm.

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays (e.g., HepG2 cells).

- Theoretical studies : Calculate HOMO/LUMO energies to predict electron-donating capacity .

Q. What methodologies address data discrepancies in crystallographic refinement for this coumarin derivative?

- Methodological Answer : Use SHELXL’s TWIN/BASF commands for twinned crystals. Validate with:

- R-factor convergence : Target R₁ < 5%.

- Hirshfeld surface analysis : Identify unexpected intermolecular contacts (e.g., C–H···π interactions) .

Q. How to optimize experimental protocols for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer :

- Protecting groups : Use acetyl for hydroxyl protection during alkylation to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction time from 12h to 2h with 20% yield improvement .

Key Methodological Considerations

- Data Quality : Cross-validate spectral and crystallographic results with computational models.

- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves.

- Ethical Reporting : Adhere to FAIR principles for open data, ensuring reproducibility while protecting IP .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.